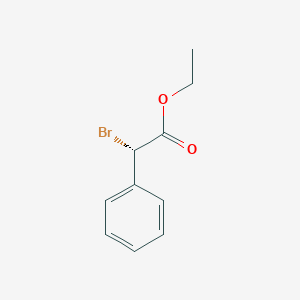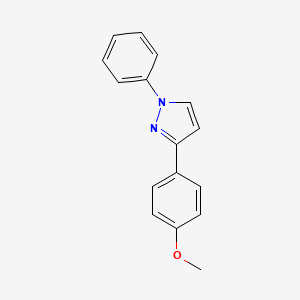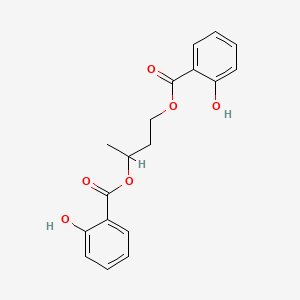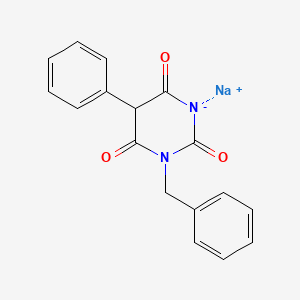
Dimethyl carbonate;hexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl carbonate;hexane-1,6-diol is a polymeric compound formed by the reaction of carbonic acid dimethyl ester and 1,6-hexanediol. This compound is known for its versatility and is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol typically involves the polycondensation reaction between dimethyl carbonate and 1,6-hexanediol. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where dimethyl carbonate and 1,6-hexanediol are mixed and heated in the presence of a catalyst. The reaction conditions are optimized to maximize yield and ensure the quality of the polymer. The resulting product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl carbonate;hexane-1,6-diol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl-containing compounds, while reduction reactions can yield alcohols or other reduced forms of the polymer.
Wissenschaftliche Forschungsanwendungen
Dimethyl carbonate;hexane-1,6-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in creating medical devices and implants due to its unique properties.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules, leading to changes in their properties and behavior. These interactions are crucial for its applications in different fields, including chemistry, biology, and medicine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Hexanediol, polymer with dimethyl carbonate
- Dimethyl carbonate-1,6-hexanediol copolymer
- 1,6-Hexanediol-methyl carbonate copolymer
Uniqueness
Dimethyl carbonate;hexane-1,6-diol stands out due to its specific combination of properties, including its chemical stability, versatility, and compatibility with various applications
Eigenschaften
CAS-Nummer |
101325-00-2 |
|---|---|
Molekularformel |
C9H20O5 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
dimethyl carbonate;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.C3H6O3/c7-5-3-1-2-4-6-8;1-5-3(4)6-2/h7-8H,1-6H2;1-2H3 |
InChI-Schlüssel |
MCQSEGPNPRDOCL-UHFFFAOYSA-N |
SMILES |
COC(=O)OC.C(CCCO)CCO |
Kanonische SMILES |
COC(=O)OC.C(CCCO)CCO |
Key on ui other cas no. |
101325-00-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)
![tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1499228.png)



![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)







